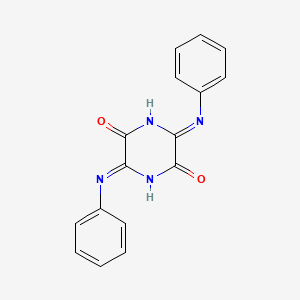![molecular formula C9H6N2O B13107303 2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
2-(Furo[2,3-b]pyridin-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furo[2,3-b]pyridin-5-yl)acetonitrile is an organic compound that features a fused heterocyclic structure combining a furan ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furo[2,3-b]pyridin-5-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and furfural.
Cyclization: The initial step involves the cyclization of 2-aminopyridine with furfural under acidic conditions to form the furo[2,3-b]pyridine core.
Functionalization: The furo[2,3-b]pyridine core is then functionalized by introducing the acetonitrile group through a nucleophilic substitution reaction using a suitable nitrile source like acetonitrile in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Furo[2,3-b]pyridin-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Furo[2,3-b]pyridin-5-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Furo[2,3-b]pyridin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to target enzymes and receptors involved in cell proliferation and survival, such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα).
Pathways: It disrupts key cellular signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Similar in structure but with a bromine substituent, which may alter its reactivity and biological activity.
2-(Pyridin-3-yl)acetonitrile: Lacks the fused furan ring, making it less complex and potentially less bioactive.
Uniqueness
2-(Furo[2,3-b]pyridin-5-yl)acetonitrile is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. This structural complexity enhances its potential as a pharmacologically active compound, particularly in anticancer research.
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-furo[2,3-b]pyridin-5-ylacetonitrile |
InChI |
InChI=1S/C9H6N2O/c10-3-1-7-5-8-2-4-12-9(8)11-6-7/h2,4-6H,1H2 |
InChI Key |
VTLLVAUHVRXZBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=C(C=C21)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)

![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)

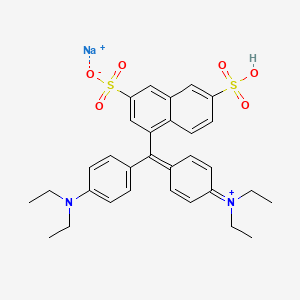
![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)
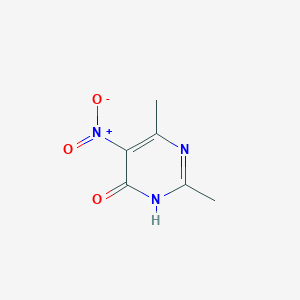
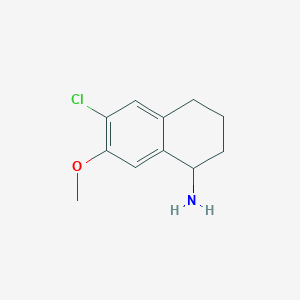
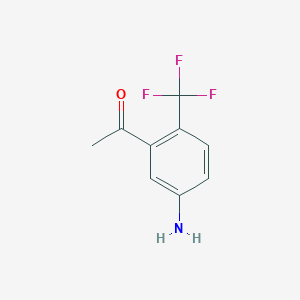
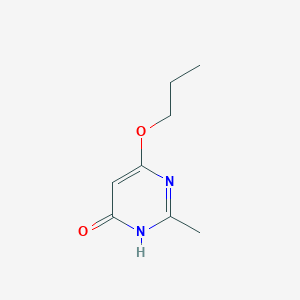

![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
